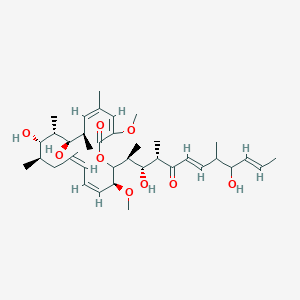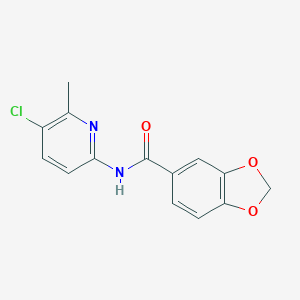![molecular formula C14H12Cl2N2OS B235685 N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)
N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which target the JAK-STAT signaling pathway. The JAK-STAT pathway is involved in a wide range of physiological processes, including immune response, hematopoiesis, and inflammation.
Mecanismo De Acción
N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a selective inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. JAKs activate the STAT (signal transducer and activator of transcription) proteins, which then regulate gene expression. By inhibiting JAKs, this compound prevents the activation of STAT proteins and reduces the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and improved symptoms in various diseases.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and improve symptoms in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to prevent transplant rejection and treat graft-versus-host disease. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is its specificity for JAKs, which reduces the risk of off-target effects. It has also been shown to have a good safety profile in clinical trials. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires a complex synthesis method, which can be time-consuming and expensive. It also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several directions for future research on N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One area of interest is its potential therapeutic applications in other diseases, such as multiple sclerosis and systemic lupus erythematosus. This compound has also been studied for its potential to prevent transplant rejection and treat graft-versus-host disease, and further research in these areas could lead to new treatments for these conditions. Another direction for research is the development of more efficient synthesis methods for this compound, which could reduce the cost and time required for its production. Finally, further studies on the biochemical and physiological effects of this compound could provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzenethiol. The thiol is then reacted with chloroacetyl chloride to form 2-(4-chlorophenylthio)acetamide. The final step involves the reaction of 2-(4-chlorophenylthio)acetamide with 5-chloro-6-methyl-2-pyridinamine to form this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve symptoms in preclinical and clinical studies. This compound has also been studied for its potential to prevent transplant rejection and treat graft-versus-host disease.
Propiedades
Fórmula molecular |
C14H12Cl2N2OS |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-9-12(16)6-7-13(17-9)18-14(19)8-20-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,17,18,19) |
Clave InChI |
LOJOHWQGGAKFSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



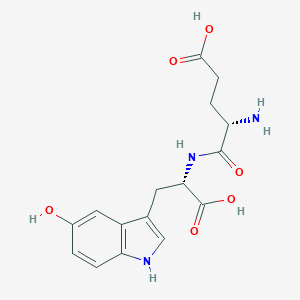
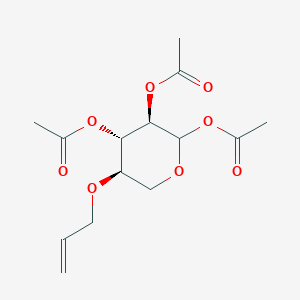

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
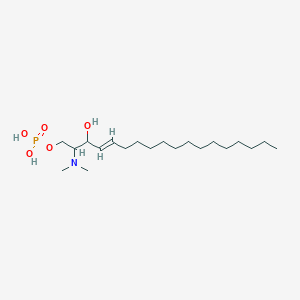
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
